molecular formula C29H29N5O5 B12595232 2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-

2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-

Cat. No.: B12595232
M. Wt: 527.6 g/mol
InChI Key: OZJNFEMRGXMBKA-DHZHZOJOSA-N
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Description

2-Butenamide, 4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-, (2E)- is a complex organic compound with a unique structure that includes a butenamide backbone, a dimethylamino group, and a quinazolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-, (2E)- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-, (2E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Butenamide, 4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-, (2E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butenamide, 4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Butenamide, 4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-, (2E)- lies in its complex structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C29H29N5O5

Molecular Weight

527.6 g/mol

IUPAC Name

(E)-4-(dimethylamino)-N-[4-[(3,6-dioxo-4-phenylmethoxycyclohexa-1,4-dien-1-yl)amino]-7-ethoxyquinazolin-6-yl]but-2-enamide

InChI

InChI=1S/C29H29N5O5/c1-4-38-26-15-21-20(13-23(26)32-28(37)11-8-12-34(2)3)29(31-18-30-21)33-22-14-25(36)27(16-24(22)35)39-17-19-9-6-5-7-10-19/h5-11,13-16,18H,4,12,17H2,1-3H3,(H,32,37)(H,30,31,33)/b11-8+

InChI Key

OZJNFEMRGXMBKA-DHZHZOJOSA-N

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)OCC4=CC=CC=C4)NC(=O)/C=C/CN(C)C

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=O)C(=CC3=O)OCC4=CC=CC=C4)NC(=O)C=CCN(C)C

Origin of Product

United States

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